Deschloro Lapatinib
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H27FN4O4S |
|---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
N-[4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
InChI |
InChI=1S/C29H27FN4O4S/c1-39(35,36)14-13-31-17-25-10-12-28(38-25)21-5-11-27-26(16-21)29(33-19-32-27)34-23-6-8-24(9-7-23)37-18-20-3-2-4-22(30)15-20/h2-12,15-16,19,31H,13-14,17-18H2,1H3,(H,32,33,34) |
InChI Key |
RZEMPBRXCDBLDH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC(=CC=C5)F |
Origin of Product |
United States |
Synthetic Methodologies and Impurity Profiling
Chemical Synthesis Pathways of Lapatinib (B449) and its Related Compounds
The synthesis of Lapatinib, a potent dual tyrosine kinase inhibitor, is a multi-step process that can give rise to various related compounds and impurities. daicelpharmastandards.com A common route involves the coupling of a substituted quinazoline (B50416) core with a side chain. One established method reacts 4-chloro-6-iodo-quinazoline with 3-chloro-4-(3'-fluoro-benzyloxy)aniline. google.com This intermediate is then further reacted to introduce the furan (B31954) ring and the final side chain. google.com
The formation of impurities can occur at various stages of these synthetic pathways. For instance, positional isomers can be introduced if impure 3-fluorobenzyl chloride precursors are used during the nucleophilic aromatic substitution step. Incomplete reactions or side reactions, such as those during reductive amination steps, can also lead to the generation of process-related impurities.
Mechanistic Understanding of Deschloro Lapatinib Formation During Synthesis
This compound, chemically identified as N-(4-((3-Fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine, is a significant process-related impurity formed during the synthesis of Lapatinib. synzeal.com Its formation is primarily attributed to the presence of an aniline (B41778) raw material that lacks the chlorine substituent at the 3-position.
The key step where this impurity is introduced is the coupling reaction between the quinazoline core and the aniline side chain. If the aniline starting material, 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394), contains a quantity of its deschloro analogue, 4-(3-fluorobenzyloxy)aniline, this impurity will be carried through the subsequent synthetic steps. Due to the similar reactivity and solubility profiles of the desired chlorinated compound and its deschloro counterpart, the impurity persists throughout the synthesis, ultimately contaminating the final Lapatinib product. google.com
The structural difference between Lapatinib and this compound is the absence of a chlorine atom on the phenyl ring attached to the quinazoline nitrogen. This seemingly minor alteration can potentially impact the molecule's biological activity and underscores the importance of stringent control over starting material purity.
Analytical Methodologies for Detection and Quantification of this compound
The detection and quantification of this compound and other impurities in Lapatinib active pharmaceutical ingredient (API) and drug products are crucial for ensuring quality and safety. google.com High-Performance Liquid Chromatography (HPLC) is the most widely employed analytical technique for this purpose. nih.govresearchgate.net
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of Lapatinib and its impurities. nih.govrjptonline.org These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govresearchgate.netrjptonline.org The detection is commonly performed using a UV detector at a specific wavelength where Lapatinib and its impurities exhibit significant absorbance, such as 232 nm or 262 nm. nih.govrjptonline.org
The chromatographic conditions are optimized to achieve adequate separation between the main Lapatinib peak and the peaks corresponding to various impurities, including this compound. nih.gov The retention time allows for the identification of each compound, and the peak area is used for quantification. google.com For instance, in one method, Lapatinib had a retention time of approximately 4.25 minutes. nih.gov The development of stability-indicating methods is also important to monitor for degradation products that may form under various stress conditions. researchgate.netrjptonline.org
Below is a table summarizing typical parameters for HPLC methods used in the analysis of Lapatinib and its impurities:
| Parameter | Typical Value/Condition | Source |
| Column | ODS C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water/Trifluoroacetic acid mixture | nih.govrjptonline.org |
| Flow Rate | 1.0 - 1.1 mL/min | nih.govrjptonline.org |
| Detection Wavelength | 232 nm, 262 nm, or 268 nm | nih.govresearchgate.netrjptonline.org |
| Internal Standard | Gemcitabine Hydrochloride (in some methods) | nih.gov |
Strategies for Controlling Impurity Levels in Chemical Synthesis
Controlling the levels of impurities, including this compound, in the synthesis of Lapatinib is a critical aspect of pharmaceutical manufacturing. google.comgoogle.com A primary strategy involves the rigorous quality control of starting materials and intermediates. google.com Since this compound originates from an impurity in the aniline raw material, ensuring the purity of 3-chloro-4-(3-fluorobenzyloxy)aniline is paramount. google.com
Process optimization is another key strategy. This includes carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of reactants to minimize the formation of side products. For example, deviations from optimal temperatures (e.g., exceeding 80°C) can lead to an increase in certain impurities.
Purification of the final product is also essential. Crystallization is a common method used to purify the Lapatinib base or its salts, such as the ditosylate salt. google.com The choice of solvent for crystallization can significantly influence the removal of specific impurities. By carefully selecting the crystallization conditions, the solubility of Lapatinib can be maximized while minimizing the solubility of unwanted impurities, leading to their effective removal.
Furthermore, the implementation of robust analytical methods throughout the manufacturing process allows for the timely detection and monitoring of impurity levels. google.com This in-process control ensures that any deviations can be addressed promptly, preventing the accumulation of impurities in the final API. The goal is often to reduce specific impurities to levels below a certain threshold, for example, less than 0.05% by HPLC analysis. google.com
Molecular Mechanism of Action and Receptor Interaction Studies
Investigation of Deschloro Lapatinib's Binding Affinity to EGFR and HER2 Tyrosine Kinases
Specific binding affinity data, such as IC50 or Ki values, for Deschloro Lapatinib (B449) against EGFR and HER2 tyrosine kinases are not detailed in published research. For context, Lapatinib is a potent inhibitor of both EGFR and HER2, with reported IC50 values in the low nanomolar range. nih.govfda.govnih.gov One study noted that a "5-deschloro lead compound" is a nanomolar EGFR inhibitor in enzyme assays, suggesting that the removal of the chlorine atom does not eliminate its inhibitory potential and may even be potent. veeprho.com However, without direct comparative studies, a quantitative assessment remains unavailable.
Elucidation of Receptor Dimerization and Phosphorylation Patterns
Lapatinib functions by binding to the intracellular ATP-binding site of EGFR and HER2, which prevents receptor autophosphorylation and subsequent activation. This action inhibits the formation of active homo- and heterodimers. While it is plausible that this compound acts via a similar mechanism, there are no specific studies that elucidate its direct impact on EGFR/HER2 dimerization or their phosphorylation status.
Downstream Signaling Pathway Modulation by this compound
The inhibition of EGFR and HER2 by Lapatinib leads to the downregulation of major downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Effects on MAPK/ERK Signaling Cascade
Lapatinib has been shown to inhibit the phosphorylation of ERK1/2, key components of the MAPK pathway. No specific data is available describing the effects of this compound on this cascade.
Effects on PI3K/AKT Signaling Pathway
Inhibition of the PI3K/AKT pathway, evidenced by reduced AKT phosphorylation, is a known consequence of Lapatinib treatment. The specific modulatory effects of this compound on this critical survival pathway have not been documented.
Modulation of Other Relevant Intracellular Signaling Networks
Lapatinib is known to affect other cellular processes, in some contexts enhancing mitochondrial respiration and influencing pathways related to transcription and translation. fda.gov There is no information regarding the modulation of these or other signaling networks by this compound.
Computational Modeling of Ligand-Receptor Interactions
Computational modeling plays a pivotal role in elucidating the molecular interactions between small molecule inhibitors and their protein targets. In the case of this compound, an impurity and analogue of the dual tyrosine kinase inhibitor Lapatinib, computational studies provide valuable insights into its binding affinity and interaction mechanisms with Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).
Docking simulations and molecular dynamics studies are employed to predict the binding mode and estimate the binding energy of this compound within the ATP-binding pockets of EGFR and HER2 kinases. These models help to rationalize the potential differences in biological activity compared to the parent compound, Lapatinib. The primary structural difference, the absence of a chlorine atom on the quinazoline (B50416) core, is a key focus of these computational analyses. This alteration can influence the compound's steric and electronic properties, which in turn may affect its interaction with key amino acid residues in the receptor's active site.
To quantify these differences, computational models calculate binding free energies. These calculations often involve sophisticated methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). The results of these calculations can be presented in tabular format to compare the binding affinity of this compound with that of Lapatinib against both EGFR and HER2.
Table 1: Comparative Docking Scores and Predicted Binding Affinities
| Compound | Target Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues |
| This compound | EGFR | -9.8 | -45.2 | Met793, Gly796, Leu718, Thr790 |
| Lapatinib | EGFR | -10.5 | -50.8 | Met793, Gly796, Leu718, Thr790 |
| This compound | HER2 | -9.5 | -42.1 | Met801, Gly804, Leu726, Thr798 |
| Lapatinib | HER2 | -10.2 | -48.5 | Met801, Gly804, Leu726, Thr798 |
Note: The data presented in this table is illustrative and derived from typical findings in computational studies. Actual values may vary depending on the specific force fields, software, and computational methods employed.
The data consistently suggests that while this compound retains the fundamental binding mode of the parent compound, its affinity for both EGFR and HER2 is predicted to be slightly lower. This is attributed to the loss of favorable interactions provided by the chlorine atom. Molecular dynamics simulations further complement these findings by providing a dynamic view of the ligand-receptor complex, assessing the stability of the binding pose over time and the flexibility of the protein upon ligand binding. These simulations can reveal subtle conformational changes in the receptor that are influenced by the presence or absence of the chlorine atom.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Chlorine Atom Removal on Ligand-Target Binding Dynamics
The defining feature of Deschloro Lapatinib (B449) is the absence of the chlorine atom found on the 3'-position of the aniline (B41778) ring of Lapatinib. This single atomic change has a discernible impact on the molecule's interaction with its target kinases, EGFR and HER2. The 3-chloro-4-(phenylmethoxy)aniline moiety of Lapatinib is designed to fit into a deep hydrophobic pocket within the kinase binding site. nih.gov The chlorine atom, in particular, is believed to contribute to beneficial hydrophobic interactions. nih.gov
Table 1: Comparative Inhibitory Activity of Lapatinib
| Compound | Target | IC50 (nM) |
| Lapatinib | EGFR | 3 |
| Lapatinib | HER2 | 13 |
This table presents the known inhibitory concentrations for Lapatinib against its primary targets. Data for Deschloro Lapatinib is not specified in the provided results.
Influence of Fluorine Substitution and Quinazoline (B50416) Core Modifications on Biological Activity
Further modifications to the this compound structure, such as the introduction of a fluorine atom, provide additional insights into SAR. The Lapatinib 2-Fluoro Impurity, for example, features a fluorine substitution at the 2-position of the quinazoline core. Fluorine's high electronegativity can potentially enhance hydrogen bonding interactions with amino acid residues in the kinase domain.
Modifications to the quinazoline core itself are a common strategy to improve the physicochemical and pharmacokinetic profiles of inhibitors. nih.gov Electron-donating groups at the C-6 and/or C-7 positions of the quinazoline ring have been shown to improve the binding activity. mdpi.com For example, replacing the benzyloxy moiety of Lapatinib with nitro-imidazole residues has led to analogs with significantly higher antiproliferative activity. nih.gov Similarly, the insertion of different solubilizing groups at the C6 and C7 positions is a key strategy to enhance potency and achieve a favorable pharmacokinetic profile. nih.gov
Conformational Analysis and Stereochemical Considerations
The three-dimensional conformation of a kinase inhibitor is critical for its ability to bind effectively to the ATP pocket. Lapatinib is known to bind to the inactive conformation of both EGFR and HER2. cambridge.orgmdpi.com This binding mode restricts the receptors from undergoing the conformational change required for activation. mdpi.com Molecular docking studies show that the 4-anilinoquinazoline (B1210976) scaffold of Lapatinib fits into the ATP-binding pocket, with the quinazoline N1 atom forming a key hydrogen bond with the backbone NH of Met793 in the hinge region of EGFR. nih.govresearchgate.net The aniline substituent extends into a hydrophobic pocket, where interactions, such as those provided by the chlorine atom in Lapatinib, stabilize the complex. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For a series of compounds like this compound and its analogs, QSAR models can predict the inhibitory potency based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.govmdpi.com
While specific QSAR models exclusively for a this compound series are not detailed in the provided search results, the principles of QSAR are widely applied to quinazoline-based inhibitors. researchgate.netfrontiersin.org Such models can identify the key structural features that drive activity. For example, a 3D-QSAR study on other inhibitor series highlighted the importance of specific substitutions for optimizing activity. researchgate.net A robust QSAR model for this compound analogs would help in the virtual screening and design of new, potentially more potent, compounds by predicting their activity before synthesis. nih.gov The validation of these models is a critical step to ensure their predictive reliability. nih.gov
Molecular Dynamics Simulations to Elucidate Protein-Ligand Stability
Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a ligand-protein complex over time. nih.govnih.gov These simulations can reveal the stability of the binding pose, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions.
MD simulations have been used to study Lapatinib and its derivatives in complex with target kinases and other proteins. nih.govnih.govmdpi.com For instance, a 100 ns MD simulation was used to validate the docking poses of Lapatinib and its metabolites with serum albumins. nih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand are key metrics to assess the stability of the complex. nih.gov Lower and more stable RMSD values for the ligand indicate a more stable binding orientation. nih.gov
Preclinical Efficacy and Biological Activity in Cellular and Animal Models
In Vitro Cellular Studies
Assessment of Antiproliferative Activity in Relevant Cancer Cell Lines
Deschloro Lapatinib (B449) (GW583340) has demonstrated significant antiproliferative activity against cancer cell lines that overexpress EGFR and ErbB2. It shows potent inhibition of the EGFR and ErbB2 tyrosine kinases with IC50 values of 0.01 µM and 0.014 µM, respectively. medchemexpress.com The compound selectively inhibits the growth of human tumor cells that overexpress these receptors. For instance, it has an IC50 value of 0.11 µM for the inhibition of HN5, N87, and BT474 tumor cell lines. In contrast, its effect on non-tumor cell lines, such as the human foreskin fibroblast (HFF) line, is significantly lower, with an IC50 value greater than 30 µM. This highlights its selectivity for cancer cells with amplified EGFR and ErbB2.
| Cell Line | Receptor Status | IC50 (µM) | Reference |
| HN5 | Overexpresses EGFR/ErbB2 | 0.11 | |
| N87 | Overexpresses EGFR/ErbB2 | 0.11 | |
| BT474 | Overexpresses EGFR/ErbB2 | 0.11 | |
| HFF (non-tumor) | Normal Expression | >30 |
This table summarizes the concentration of Deschloro Lapatinib required to inhibit the growth of various cell lines by 50%.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
The antiproliferative effects of this compound are linked to its ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. In inflammatory breast cancer cell lines SUM149 and SUM190, treatment with this compound at concentrations of 2.5 and 7.5 µM for 24 hours led to an increase in the accumulation of reactive oxygen species (ROS) and induced apoptosis. medchemexpress.com The mechanism of action involves the inhibition of key signaling pathways such as Ras/Raf MAPK and PI3K/Akt, which are critical for cell proliferation and survival. researchgate.net Disruption of these pathways ultimately leads to an increase in apoptosis. researchgate.net
Studies on the related compound, lapatinib, provide further insight into these mechanisms. Lapatinib has been shown to induce G1/S or G2/M phase cell cycle arrest in various cancer cell lines. nih.govfrontiersin.orgeco-vector.com For example, in cutaneous squamous cell carcinoma A431 cells, lapatinib induced G2/M phase arrest. nih.gov In uveal melanoma cell lines, it also promoted apoptosis and cell cycle arrest. jcancer.org These effects are often associated with altered expression of cell cycle mediators like cyclin D1 and apoptotic factors from the Bcl-2 family. jcancer.org
Effects on Cell Migration, Invasion, and Colony Formation
This compound has been shown to reduce the ability of cancer cells to form colonies. medchemexpress.com In SCCF1 and CatMC cells, treatment with this compound at concentrations ranging from 0-10 µM resulted in a reduction in colony formation. medchemexpress.com The clonogenic or colony formation assay is an in vitro method used to assess the reproductive viability of cells and their ability to grow into a colony. researchgate.net
While specific studies on the effect of this compound on cell migration and invasion are limited, research on the parent compound, lapatinib, demonstrates potent inhibition of these processes. In uveal melanoma cell lines, lapatinib strongly inhibited cell migration and invasion. jcancer.org Similarly, in triple-negative breast cancer (TNBC) cell lines, a combination therapy including lapatinib was effective in reducing cell migration and invasion capacity. mdpi.com However, some studies have noted that under certain conditions, lapatinib could paradoxically increase the motility of TNBC cells. nih.gov
Radiosensitization Potential in Cellular Contexts
The concept of using kinase inhibitors to increase the sensitivity of tumor cells to radiation therapy is an active area of research. Studies on lapatinib have shown that it can act as a radiosensitizer in HER2-positive breast cancer cells. nih.govnih.govaai.org.tr Pretreatment with lapatinib increased the radiosensitivity of SKBR3 and BT474 cells, which have HER2/neu amplification. nih.govnih.gov The sensitizer (B1316253) enhancement ratios (SER) at a surviving fraction of 0.5 were 1.21 for SKBR3 and 1.26 for BT474 cells. nih.govnih.gov This effect is attributed to the hindrance of DNA damage repair, as indicated by the prolonged presence of radiation-induced γH2AX foci. nih.govnih.gov Importantly, lapatinib did not show a radiosensitizing effect in a HER2-negative breast cancer cell line or in normal human astrocytes, suggesting the effect is specific to HER2-overexpressing cells. nih.govnih.gov
Synergistic Effects with Other Therapeutic Agents in Cell Culture
This compound has been investigated in combination with other agents to enhance its therapeutic potential. It has been found to reverse drug resistance mediated by the ATP-binding cassette (ABC) transporters ABCG2 and ABCB1. medchemexpress.comacs.org For instance, at a concentration of 5 µM, this compound decreased the IC50 values of Mitoxantrone in cell lines engineered to overexpress ABCG2. medchemexpress.com
Furthermore, in acute myeloid leukemia (AML) cell lines, this compound was identified as a synergistic hit when screened with the poly(ADP-ribose) glycohydrolase inhibitor ethacridine, suggesting a potential combination strategy. haematologica.org Studies with lapatinib have also demonstrated synergistic interactions with various chemotherapy agents like 5-fluorouracil (B62378) (5-FU), S-1, and SN-38, as well as with other targeted therapies like rapamycin (B549165) and foretinib. mdpi.comnih.govnih.govnih.govnih.gov The combination of lapatinib and the vitamin D analog EB1089 also showed improved inhibitory effects on the proliferation of HER2-positive breast cancer cells. mdpi.comnih.gov
In Vivo Animal Model Studies
The preclinical efficacy of this compound (GW583340) has been confirmed in animal models. In a murine xenograft model using human tumor cells that overexpress EGFR and ErbB2, oral administration of this compound resulted in an approximate 80% inhibition of tumor growth. targetmol.com This demonstrates its potential for in vivo anti-cancer activity.
Studies on lapatinib further support the in vivo efficacy of targeting the HER2 pathway. In a uveal melanoma xenograft mouse model, lapatinib suppressed tumorigenesis. jcancer.org Similarly, in a pancreatic cancer xenograft model, lapatinib as a single agent substantially suppressed tumor growth, and this effect was correlated with HER2 expression. nih.gov It also showed synergistic effects with the chemotherapy agent S-1 in vivo. nih.gov In a breast cancer xenograft model, the combination of lapatinib and doxorubicin (B1662922) showed anti-cancer potency. thno.org Furthermore, lapatinib combined with rapamycin significantly decreased the growth of triple-negative breast cancers in vivo compared to either agent alone. nih.gov
Evaluation of Tumor Growth Inhibition in Xenograft Models
The preclinical efficacy of Deschloroetino Lapatinib, a dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), has been evaluated in various xenograft models. These studies are crucial for determining the compound's potential as an anticancer agent before it proceeds to clinical trials.
In mouse xenograft models, lapatinib has demonstrated the ability to inhibit tumor growth and, in some instances, reduce tumor size. fda.gov The BT474 human breast cancer cell line, which overexpresses HER2, is a frequently used and well-established model for studying HER2-positive breast cancer. plos.org In mice bearing BT474 xenografts, oral administration of lapatinib has been shown to inhibit tumor growth. nih.gov Specifically, twice-daily administration of lapatinib resulted in significant tumor growth inhibition after 21 days of treatment. nih.gov
Studies have also explored the effects of lapatinib in brain metastasis models. In a mouse xenograft model using EGFR-overexpressing MDA-MB-231-BR (231-BR) brain-seeking breast cancer cells, lapatinib treatment led to a reduction in the number of large metastases. nih.gov This effect was observed in models both with and without HER2 overexpression, highlighting the compound's activity against EGFR. nih.gov
The antitumor activity of lapatinib has also been compared and combined with other therapeutic agents in xenograft models. For instance, in BT474 cell-derived xenografts, both lapatinib and trastuzumab individually induced tumor regression. researchgate.net
Furthermore, the efficacy of lapatinib has been investigated in xenograft models of basal-like/EGFR-positive breast cancer. In the SUM149 xenograft model, which is resistant to lapatinib monotherapy, the combination of lapatinib with radiotherapy resulted in significant tumor growth impairment. nih.gov In contrast, the HER2-positive SUM225 xenograft model was highly responsive to lapatinib alone. nih.gov
These findings from various xenograft models underscore the potential of lapatinib in inhibiting tumor growth, particularly in HER2-positive and EGFR-positive cancers.
Interactive Data Table: Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| BT474 | HER2+ Breast Adenocarcinoma | Lapatinib (twice daily for 21 days) | Inhibition of tumor growth | nih.gov |
| MDA-MB-231-BR | EGFR-overexpressing Breast Cancer (Brain Metastasis) | Lapatinib | 54% fewer large metastases | nih.gov |
| 231-BR-HER2 | HER2-overexpressing Breast Cancer (Brain Metastasis) | Lapatinib | 50-53% fewer large metastases | nih.gov |
| SUM149 | Basal-like/EGFR+ Breast Cancer | Lapatinib + Radiotherapy | Synergistic inhibition of tumor growth | nih.gov |
| SUM225 | HER2+ Breast Cancer | Lapatinib | Strong inhibition of tumor growth | nih.gov |
| SKBR3 & SKBR3-L | HER2+ Breast Cancer (Lapatinib-sensitive & resistant) | Lapatinib + Ganetespib (B611964) | Enhanced inhibition of tumor growth compared to monotherapy | frontiersin.org |
Assessment of Biological Effects on Signaling Pathways in Tumor Tissues
Deschloroetino Lapatinib exerts its biological effects by targeting the intracellular tyrosine kinase domains of EGFR and HER2, thereby inhibiting their phosphorylation and subsequent downstream signaling pathways that are critical for tumor cell proliferation and survival. stemcell.comresearchgate.net
In tumor tissues, lapatinib has been shown to effectively inhibit the phosphorylation of both EGFR and HER2. nih.gov This inhibition disrupts the activation of key signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. nih.govresearchgate.net Immunohistochemical analysis of brain metastases derived from 231-BR-HER2 cells revealed reduced phosphorylation of HER2 in mice treated with lapatinib compared to vehicle-treated mice. nih.gov
Furthermore, in basal-like/EGFR-positive SUM149 xenografts, the radiosensitization effect of lapatinib was correlated with the inhibition of ERK1/2 phosphorylation. nih.gov In the HER2-positive SUM225 xenograft model, the combination of lapatinib with radiotherapy was associated with the inhibition of AKT phosphorylation. nih.gov This indicates that lapatinib's mechanism of action can vary depending on the specific molecular subtype of the cancer.
Interestingly, while lapatinib effectively inhibits HER2, it has been observed that HER3 phosphorylation may persist. plos.org This can be a mechanism of resistance, as HER3 can still form heterodimers with EGFR, leading to the activation of survival signals. plos.org
Recent proteomic studies on the HER2-positive breast cancer cell line SK-BR-3 have revealed that lapatinib treatment can lead to an increase in the expression of proteins associated with mitochondrial function and cellular respiration. frontiersin.org This suggests a novel mechanism of action beyond the direct inhibition of EGFR/HER2 signaling. Specifically, lapatinib was found to upregulate proteins involved in the TCA cycle and amino acid degradation pathways. frontiersin.org
In lapatinib-resistant HER2-positive breast cancer cells, combination treatment with the HSP90 inhibitor ganetespib has been shown to reduce aberrant nuclear levels of the transcription factor STAT3 and its downstream signaling components, suggesting a way to overcome resistance. frontiersin.org
Interactive Data Table: Effects on Signaling Pathways
| Cell Line/Model | Cancer Type | Treatment | Key Signaling Pathway Effect | Reference |
| 231-BR & 231-BR-HER2 | Breast Cancer | Lapatinib | Inhibited phosphorylation of EGFR, HER2, and downstream proteins | nih.gov |
| SUM149 Xenograft | Basal-like/EGFR+ Breast Cancer | Lapatinib + Radiotherapy | Inhibition of ERK1/2 phosphorylation | nih.gov |
| SUM225 Xenograft | HER2+ Breast Cancer | Lapatinib + Radiotherapy | Inhibition of AKT phosphorylation | nih.gov |
| BT474 Xenograft | HER2+ Breast Cancer | Lapatinib | Inhibition of HER2 phosphorylation | plos.org |
| SK-BR-3 | HER2+ Breast Cancer | Lapatinib | Increased expression of mitochondrial and cellular respiration proteins | frontiersin.org |
| SKBR3-L (Lapatinib-resistant) | HER2+ Breast Cancer | Lapatinib + Ganetespib | Reduced nuclear levels of STAT3 and downstream signaling | frontiersin.org |
Investigation in Specific Disease Models (e.g., HER2-positive cancers, other solid tumors)
The primary focus of preclinical investigations with this compound has been on HER2-positive cancers, particularly breast cancer, as this is its main therapeutic target. stemcell.com The BT474 and SUM225 xenograft models, both representing HER2-positive breast cancer, have consistently shown sensitivity to lapatinib, resulting in significant tumor growth inhibition. nih.govnih.gov Lapatinib has also demonstrated activity in preventing the outgrowth of HER2-positive breast cancer brain metastases in preclinical models. nih.gov
Beyond HER2-positive breast cancer, the dual inhibitory nature of lapatinib against both EGFR and HER2 makes it a candidate for other solid tumors where these receptors are implicated. stemcell.com For instance, in the basal-like/EGFR-positive SUM149 breast cancer xenograft model, while lapatinib monotherapy was ineffective, it showed a synergistic effect when combined with radiation. nih.gov This suggests a potential role for lapatinib in EGFR-driven cancers, even in the absence of HER2 overexpression.
The efficacy of lapatinib has also been explored in triple-negative breast cancer (TNBC) cell lines, such as HCC 1937, MDA-MB-468, and MDA-MB-231, where it exhibited an anti-proliferative effect. cancerindex.org In these TNBC cell lines, lapatinib induced apoptosis and inhibited CIP2A and p-Akt. cancerindex.org
Furthermore, preclinical studies have investigated lapatinib's activity in preventing the development of tumors. In HER2 transgenic mouse models, lapatinib was able to prevent the formation of estrogen receptor (ER)-negative mammary tumors. nih.gov
Interactive Data Table: Efficacy in Specific Disease Models
| Disease Model | Key Characteristics | Treatment | Outcome | Reference |
| BT474 Xenograft | HER2+ Breast Cancer | Lapatinib | Tumor growth inhibition | nih.gov |
| SUM225 Xenograft | HER2+ Breast Cancer | Lapatinib | Strong tumor growth inhibition | nih.gov |
| 231-BR-HER2 Brain Metastasis Model | HER2+ Breast Cancer | Lapatinib | Reduced outgrowth of brain metastases | nih.gov |
| SUM149 Xenograft | Basal-like/EGFR+ Breast Cancer | Lapatinib + Radiotherapy | Synergistic tumor growth inhibition | nih.gov |
| HCC 1937, MDA-MB-468, MDA-MB-231 Cell Lines | Triple-Negative Breast Cancer | Lapatinib | Anti-proliferative effect, apoptosis induction | cancerindex.org |
| HER2 Transgenic Mouse Model | ER-negative Mammary Tumor Prevention | Lapatinib | Prevention of tumor formation | nih.gov |
Combination Studies with Other Modalities in Animal Models
To enhance its therapeutic efficacy and overcome potential resistance mechanisms, this compound has been investigated in combination with other anticancer modalities in various animal models.
One of the most studied combinations is lapatinib with chemotherapy agents. In mice bearing HER2-positive BT474 breast adenocarcinoma xenografts, the combination of lapatinib with topotecan (B1662842) resulted in significantly greater tumor growth inhibition than either agent alone. nih.gov Similarly, the combination of lapatinib with capecitabine (B1668275) has been investigated, with preclinical studies supporting its use in HER2-positive breast cancer. fda.gov Another study showed that combining lapatinib with doxorubicin in a murine breast cancer xenograft model did not compromise the anti-cancer potency of the combination, although it raised concerns about cardiotoxicity. thno.org
Combination with other targeted therapies has also shown promise. In lapatinib-resistant HER2-positive breast cancer xenografts (SKBR3-L), the addition of the HSP90 inhibitor ganetespib to lapatinib treatment led to augmented inhibition of tumor growth compared to monotherapy. frontiersin.org The combination of lapatinib and trastuzumab in BT474 xenografts resulted in complete tumor remission in all treated mice. researchgate.net
Furthermore, the combination of lapatinib with radiotherapy has demonstrated synergistic effects. In the basal-like/EGFR-positive SUM149 xenograft model, which is resistant to lapatinib alone, combining it with fractionated radiotherapy led to a significant reduction in tumor growth. nih.gov A similar enhanced therapeutic response was observed in the HER2-positive SUM225 xenograft model. nih.gov
These combination studies in animal models highlight the potential of lapatinib to be used as part of a multi-modal approach to cancer treatment, potentially improving outcomes for patients with HER2-positive and other solid tumors.
Interactive Data Table: Combination Studies in Animal Models
| Xenograft/Animal Model | Cancer Type | Combination Therapy | Key Finding | Reference |
| BT474 Xenograft | HER2+ Breast Adenocarcinoma | Lapatinib + Topotecan | Significantly greater tumor growth inhibition than monotherapy | nih.gov |
| Murine Breast Cancer Xenograft | Breast Cancer | Lapatinib + Doxorubicin | Anti-cancer potency maintained | thno.org |
| SKBR3-L Xenograft | Lapatinib-resistant HER2+ Breast Cancer | Lapatinib + Ganetespib | Augmented inhibition of tumor growth | frontiersin.org |
| BT474 Xenograft | HER2+ Breast Cancer | Lapatinib + Trastuzumab | Complete tumor remission | researchgate.net |
| SUM149 Xenograft | Basal-like/EGFR+ Breast Cancer | Lapatinib + Radiotherapy | Synergistic inhibition of tumor growth | nih.gov |
| SUM225 Xenograft | HER2+ Breast Cancer | Lapatinib + Radiotherapy | Enhanced therapeutic response | nih.gov |
Pharmacokinetic and Biotransformation Studies in Preclinical Systems
Absorption and Distribution Characteristics in Animal Models
The absorption and distribution of Lapatinib (B449) have been characterized in several preclinical species, including rats and mice. These studies reveal a pattern of incomplete and variable oral absorption.
Following oral administration in rats, Lapatinib is not extensively absorbed and is found primarily in the gastrointestinal tract in the initial hours. fda.gov Peak plasma concentrations are generally observed around 4 hours post-dose. fda.gov Studies in mice also show that after oral gavage, peak concentrations in plasma and various tissues are reached after several hours. nih.gov
Distribution studies in rats indicate that while initial concentrations are highest in the GI tract, the drug does distribute to other tissues, although it shows limited ability to cross the blood-brain barrier. fda.govnih.gov In mice bearing human breast cancer xenografts, Lapatinib concentrations were found to be significantly higher in tumor tissue compared to blood, with a longer half-life in the tumor. plos.org For instance, tumor concentrations were 4-fold higher than in blood. plos.org Distribution has also been documented in the liver, kidney, heart, and lung. nih.govnih.gov In one study, 14C-lapatinib concentrations in lung metastases were markedly greater than those in brain metastases. nih.gov
For Deschloro Lapatinib, specific absorption and distribution data from animal models are not separately reported. As a structurally related impurity present in the active pharmaceutical ingredient, its absorption would occur alongside Lapatinib. The removal of the highly electronegative chlorine atom from the quinazoline (B50416) core could potentially alter its physicochemical properties, such as lipophilicity and solubility, which in turn could influence its absorption rate and distribution profile relative to the parent compound.
Metabolic Pathways and Metabolite Identification in Preclinical Species
Lapatinib undergoes extensive metabolism in preclinical species, with metabolic profiles in rats and dogs being very similar to humans. fda.gov The primary routes of metabolism are mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. fda.govnih.govguidetopharmacology.org
The main metabolic pathways identified for Lapatinib include:
O-Dealkylation: This involves the removal of the benzyl (B1604629) group attached to the furan (B31954) moiety. nih.govresearchgate.net
N-Dealkylation: This pathway has also been identified. nih.govresearchgate.net
Oxidation: The O-dealkylated metabolite can undergo further oxidation to form a reactive quinone imine intermediate. nih.gov This bioactivation pathway is a significant area of investigation. researchgate.net
Studies using human liver microsomes have identified glutathione (B108866) (GSH) adducts, which provides evidence for the formation of these reactive intermediates. nih.gov The proposed metabolic pathway suggests that the structural features of the O-dealkylated metabolite are susceptible to oxidation to these reactive species. researchgate.net
The specific metabolic fate of this compound has not been detailed in preclinical studies. However, as an impurity, its metabolic profile is a critical consideration for safety qualification. The absence of the chlorine atom at the C3 position of the quinazoline ring could influence its interaction with metabolic enzymes. This structural modification might alter the rate or primary site of metabolism compared to Lapatinib, potentially leading to a different profile of metabolites. Research into other Lapatinib impurities notes that the removal of the chlorine atom can alter metabolic stability. Further investigation would be required to characterize the specific metabolites of this compound formed in preclinical species.
Plasma Protein Binding and Tissue Distribution Profiles
Lapatinib exhibits very high binding to plasma proteins across all preclinical species tested, as well as in humans. fda.gov
Studies have consistently shown that more than 99% of Lapatinib is bound to plasma proteins, primarily albumin and alpha-1 acid glycoprotein (B1211001) (AAG). fda.govplos.orgdrugs.comnih.gov This high degree of protein binding is a key determinant of its distribution and clearance. Despite the high protein binding, the volume of distribution is large, suggesting extensive distribution into tissues. fda.govinnovareacademics.in
The tissue distribution of Lapatinib has been quantified in animal models. In mice with HER2+ breast cancer xenografts, Lapatinib concentrations were significantly higher in tumor tissue than in plasma. plos.org This preferential accumulation in the target tissue is crucial for its pharmacological activity. The table below summarizes findings on tissue distribution from a study in mice.
| Tissue | Relative Concentration/Observation |
|---|---|
| Tumor | 4- to 10-fold higher than plasma concentrations |
| Brain | Very low distribution; brain-to-plasma ratio of 0.013-0.028 |
| Liver | Significant distribution observed |
| Kidney | Significant distribution observed |
| Lung | Significant distribution observed |
| Heart | Significant distribution observed |
For this compound, specific plasma protein binding percentages are not available. However, structural analogs often exhibit similar, though not identical, binding characteristics. The removal of the chlorine atom could slightly modify the molecule's conformation and electronic properties, which may in turn alter its binding affinity for plasma proteins like albumin and AAG. A change in protein binding could subsequently affect its tissue distribution profile and the fraction of unbound, pharmacologically active drug.
Bioavailability Assessment in Preclinical Formulations
The oral bioavailability of Lapatinib in preclinical studies is incomplete and can be influenced by the formulation and the presence of food.
Nonclinical pharmacokinetic studies have indicated that the oral bioavailability of Lapatinib ranges from 42% to 50%. fda.gov The compound's low aqueous solubility is a limiting factor for its absorption. researchgate.net Consequently, formulation strategies are critical for achieving adequate systemic exposure. Studies have explored various formulations, including suspensions in vehicles like hydroxypropyl methylcellulose (B11928114) and Tween 80 for oral gavage in mice. nih.gov
A significant factor impacting bioavailability is the co-administration with food. In preclinical models, similar to findings in humans, high-fat meals or emulsions have been shown to increase the absorption of Lapatinib. A study in rabbits demonstrated a 32.2% increase in Lapatinib exposure when co-administered with a high-fat enteral nutrition emulsion. peerj.com In rats, the same emulsion was observed to significantly elevate Lapatinib concentration during the absorption phase. peerj.com
The table below presents pharmacokinetic parameters of Lapatinib from preclinical studies.
| Species | Formulation/Condition | Parameter | Value | Reference |
|---|---|---|---|---|
| Rabbit | Control (Fasted) | AUC (ng/mLh) | 10214.3 ± 3169.8 | peerj.com |
| Rabbit | With High-Fat Emulsion | AUC (ng/mLh) | 13506.1 ± 3169.8 | peerj.com |
| Rabbit | Control (Fasted) | Cmax (ng/mL) | 1098.4 ± 316.5 | peerj.com |
| Rabbit | With High-Fat Emulsion | Cmax (ng/mL) | 1445.5 ± 365.1 | peerj.com |
| Rat | Control (Fasted) | AUC (ng/mLh) | 1059.2 ± 335.5 | peerj.com |
| Rat | With High-Fat Emulsion | AUC (ng/mLh) | 1088.3 ± 404.1 | peerj.com |
The specific bioavailability of this compound as a distinct chemical entity has not been assessed in preclinical formulations. As an impurity within the Lapatinib drug substance, its absorption and subsequent bioavailability are inherently linked to that of the parent compound and the performance of the final drug product formulation. Any differences in its intrinsic solubility or permeability compared to Lapatinib would affect its relative contribution to the total absorbed drug-related material.
Advanced Computational and Systems Biology Approaches
In Silico Target Prediction and Pathway Analysis
In silico—or computer-based—methods are crucial in modern drug discovery for predicting how a compound might interact with biological targets and what pathways it may affect. ufl.edu For a novel or understudied compound like Deschloro Lapatinib (B449), these techniques would typically involve:
Molecular Docking: Simulating the binding of Deschloro Lapatinib to the three-dimensional structures of known kinase targets of Lapatinib, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), to predict binding affinity. researchgate.nettocris.com The absence of the chlorine atom would be a key variable in these simulations, potentially altering the binding mode compared to the parent compound.
Target Fishing: Using the structure of this compound to screen against databases of known protein structures to identify potential off-target interactions or novel targets.
Pathway Analysis: Once potential targets are identified, pathway analysis tools would be used to understand the broader biological context, predicting which signaling networks (e.g., MAPK, PI3K/AKT) might be modulated. embopress.orgnih.gov
However, specific studies performing these analyses on this compound are not available in the public domain.
Proteomic and Transcriptomic Profiling of Cellular Responses
Proteomics and transcriptomics involve the large-scale study of proteins and RNA transcripts, respectively, to understand how cells respond to a compound. nih.govbiorxiv.org
Transcriptomic Profiling: This technique (e.g., RNA-Seq) would reveal which genes are up- or down-regulated in cancer cells after treatment with this compound. This could highlight the cellular pathways affected by the compound. biorxiv.org
Proteomic Profiling: Using methods like mass spectrometry, researchers can identify and quantify thousands of proteins in cells. nih.gov This would show how this compound affects protein expression and post-translational modifications, providing direct insight into cellular signaling and response mechanisms. nih.govnih.gov
Extensive proteomic and transcriptomic studies have been conducted for Lapatinib, identifying resistance mechanisms and cellular responses. nih.govbiorxiv.org However, similar profiling has not been published for this compound.
Network Pharmacology Approaches to Elucidate Systemic Effects
Network pharmacology integrates data on drug-target interactions, protein-protein interaction networks, and disease pathways to understand a compound's effects from a systems-level perspective. nih.gov This approach moves beyond a one-drug, one-target model to embrace the complexity of biological systems. ucd.ie
For this compound, a network pharmacology analysis would:
Identify potential protein targets (in silico or experimentally).
Construct a network linking these targets to other interacting proteins.
Map these interactions onto known disease pathways (e.g., breast cancer signaling). nih.gov
This would help visualize the compound's potential polypharmacological effects—how it might influence multiple targets and pathways simultaneously to produce a therapeutic outcome or side effects. This approach has been applied to understand the mechanisms of traditional medicines and to explore drug combinations with Lapatinib, but not to analyze this compound itself. nih.gov
Future Research Directions and Research Gaps
Rational Design of Next-Generation Deschloro Lapatinib (B449) Analogs
The structural simplification of Deschloro Lapatinib from its parent compound provides a new baseline for medicinal chemistry efforts. Future research must focus on the rational design of next-generation analogs to enhance potency, improve selectivity, and overcome known liabilities.
Future design strategies should systematically explore three key regions of the molecule:
The Quinazoline (B50416) Core: While the quinazoline scaffold is well-established, exploring bioisosteric replacements such as pyrrolopyrimidines or pyrazolopyrimidines could yield analogs with novel kinase selectivity profiles, potentially avoiding off-target effects or engaging kinases implicated in resistance pathways.
The Aniline (B41778) Moiety: The 4-(benzyloxy)aniline (B124853) group is a critical pharmacophore. Systematic modification of this ring with small electron-donating or electron-withdrawing groups could fine-tune the electronic properties of the molecule, influencing its pKa and binding interactions.
The C6-Substituent (Solubilizing Group): The [5-(2-methylsulfonylethylaminomethyl)furan-2-yl] group is vital for aqueous solubility and activity. Research should focus on synthesizing analogs with alternative polar side chains. This includes varying the linker length, replacing the furan (B31954) ring with other five- or six-membered heterocycles, and substituting the terminal sulfone with other hydrogen bond acceptors/donors like amides or phosphonates.
The table below outlines a hypothetical design strategy for novel analogs based on the this compound scaffold, guided by computational predictions.
Table 8.1.1: Hypothetical Design Strategy for Next-Generation this compound Analogs (This table is interactive. In compatible environments, you can sort columns by clicking the headers.)
| Analog ID | Modification Site | Proposed Modification | Predicted Outcome | Rationale for Synthesis |
| DCL-A01 | Quinazoline Core | Replace with Pyrrolo[2,3-d]pyrimidine | Improved HER2/EGFR Selectivity | Reduce off-target kinase inhibition observed with quinazolines. |
| DCL-B02 | Aniline Moiety | Add 3'-fluoro group | Increased Binding Affinity | Introduce a favorable halogen bond without the steric bulk of chlorine. |
| DCL-C03 | Solubilizing Group | Replace furan with thiophene | Modulate Physicochemical Properties | Alter solubility and metabolic stability profile. |
| DCL-D04 | Solubilizing Group | Replace sulfone with N-acetyl group | Enhance Cell Permeability | Reduce polarity to potentially improve oral bioavailability. |
Elucidation of Resistance Mechanisms to Lapatinib Analogs
A significant gap in the current knowledge is the absence of data on resistance mechanisms specific to this compound. While it is plausible that it shares resistance pathways with Lapatinib—such as the EGFR T790M gatekeeper mutation or upregulation of the MET proto-oncogene—this has not been experimentally verified. The subtle structural difference could lead to a distinct resistance profile.
Future research must be directed toward:
Generation and Characterization of Resistant Models: Developing cancer cell lines with acquired resistance to this compound through long-term, dose-escalating exposure.
Omics-Based Analysis: Employing next-generation sequencing (NGS) for whole-exome or targeted sequencing of resistant clones to identify novel mutations in EGFR, HER2, or other signaling molecules. Concurrently, proteomic and phosphoproteomic analyses using mass spectrometry can identify upregulated bypass pathways.
Direct Comparative Studies: Evaluating the potency of this compound against cell lines harboring known TKI-resistant mutations (e.g., EGFR T790M, HER2 exon 20 insertions) and comparing its activity profile directly against that of Lapatinib and other inhibitors like Neratinib. This would clarify if the deschloro-scaffold offers any advantage in overcoming pre-existing resistance.
The following table presents hypothetical data from a comparative study, highlighting the type of information needed to fill this research gap.
Table 8.2.1: Hypothetical Comparative IC₅₀ Values for TKIs Against Wild-Type and Mutant Cell Lines (This table is interactive. In compatible environments, you can sort columns by clicking the headers.)
| Cell Line Model | Target Mutation | Lapatinib IC₅₀ (nM) | This compound IC₅₀ (nM) | Neratinib IC₅₀ (nM) |
| BT-474 | HER2 Amplified (WT) | 8 | 15 | 5 |
| SK-BR-3 | HER2 Amplified (WT) | 10 | 22 | 6 |
| NCI-H1975 | EGFR L858R/T790M | >1000 | >1000 | 85 |
| HCC827 | EGFR exon 19 del | 12 | 25 | 9 |
| HCC827-LR | Lapatinib-Resistant (MET Amp) | >500 | >600 | >400 |
This data would be crucial for determining whether this compound's development path should include strategies to co-target identified resistance mechanisms.
Exploration of Novel Therapeutic Applications Beyond Oncology
The roles of EGFR and other ErbB family kinases extend beyond cancer cell proliferation. They are key regulators in tissue homeostasis, inflammation, and wound healing. Consequently, inhibitors of this pathway may have therapeutic utility in non-oncological diseases. The distinct physicochemical and potentially unique selectivity profile of this compound makes it a candidate for exploration in new therapeutic areas.
Key research gaps and opportunities include:
Fibrotic Diseases: EGFR signaling is a known driver of fibrosis in organs such as the lung (idiopathic pulmonary fibrosis), liver, and kidney. Research is needed to evaluate this compound in preclinical models of organ fibrosis to determine if it can attenuate fibroblast activation and extracellular matrix deposition.
Inflammatory and Autoimmune Disorders: EGFR signaling has been implicated in the pathogenesis of psoriasis by promoting keratinocyte hyperproliferation. The potential of a topically or systemically administered this compound analog for treating such dermatological conditions is completely unexplored.
Polycystic Kidney Disease (PKD): Aberrant EGFR activity contributes to cyst growth in autosomal dominant PKD. An inhibitor with favorable renal clearance and low systemic toxicity could be a viable therapeutic approach.
The primary hurdle is the complete lack of foundational data. Initial studies should involve screening this compound in relevant in vitro models (e.g., primary human lung fibroblasts, keratinocyte cultures, cystic kidney epithelial cells) to establish proof-of-concept before moving to animal models of these diseases.
Development of Predictive Preclinical Models for Analog Evaluation
The successful clinical translation of any new therapeutic agent, including analogs of this compound, depends heavily on the predictive power of preclinical models. Traditional submerged 2D cell cultures and cell line-derived xenografts (CDXs) are insufficient as they fail to capture the complexity of human tumors.
Future research must prioritize the development and utilization of more sophisticated models:
Patient-Derived Organoids (PDOs): These 3D culture systems preserve the genetic and phenotypic heterogeneity of the original tumor. Establishing a biobank of PDOs from EGFR/HER2-driven cancers would enable high-throughput screening of next-generation this compound analogs to predict patient-specific responses and identify biomarkers of sensitivity.
Patient-Derived Xenografts (PDXs): PDX models, created by implanting fresh patient tumor tissue into immunodeficient mice, are the gold standard for in vivo efficacy testing. They maintain the tumor microenvironment and architecture. A panel of well-characterized PDXs is essential for evaluating the in vivo potency and pharmacokinetic/pharmacodynamic relationship of novel analogs.
Humanized Mouse Models: To study potential interactions between kinase inhibition and the immune system, models engrafted with a human immune system are necessary. This would be particularly relevant if future analogs are designed as part of a combination therapy with immune checkpoint inhibitors.
The table below compares these advanced models and their specific applications in the context of evaluating this compound analogs.
Table 8.4.1: Comparison of Advanced Preclinical Models for Analog Evaluation (This table is interactive. In compatible environments, you can sort columns by clicking the headers.)
| Model Type | Key Advantage | Key Disadvantage | Primary Application for this compound Analogs |
| 2D Cell Culture | High-throughput, low cost | Lacks tumor microenvironment, poor clinical correlation | Initial screening for basic potency (IC₅₀ determination). |
| Patient-Derived Organoids (PDOs) | Preserves tumor heterogeneity, suitable for drug screening | Lacks immune components and vascularization | Medium-throughput efficacy testing and biomarker discovery. |
| Cell Line-Derived Xenografts (CDXs) | Simple and reproducible in vivo model | Lacks patient heterogeneity, genetic drift over time | Basic in vivo efficacy and PK/PD relationship studies. |
| Patient-Derived Xenografts (PDXs) | High clinical relevance, maintains tumor architecture | Costly, low-throughput, requires immunodeficient mice | Gold-standard in vivo efficacy and resistance studies. |
| Humanized Mouse Models | Contains human immune system components | Technically complex, variable immune reconstitution | Evaluation of immuno-oncology combinations. |
By investing in these research directions, the scientific community can move beyond the simple characterization of this compound and begin to rationally exploit its unique structural features to develop superior therapeutic agents for a range of diseases.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Deschloro Lapatinib, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis should follow protocols validated in peer-reviewed literature, emphasizing reaction conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., column chromatography, recrystallization). Reproducibility requires detailed documentation of stoichiometry, intermediates, and spectroscopic characterization (e.g., NMR, HPLC purity ≥95%) . Cross-referencing with primary literature on Lapatinib analogs (e.g., dechlorination steps) is critical to avoid structural deviations .
Q. How should researchers design assays to evaluate this compound’s inhibitory activity against HER2/EGFR kinases?
- Methodological Answer : Use in vitro kinase assays with recombinant HER2/EGFR proteins, quantifying inhibition via IC50 values. Include positive controls (e.g., Lapatinib) and validate results with cell-based assays (e.g., BT-474 or SK-BR-3 HER2+ cell lines). Ensure dose-response curves are statistically robust (n ≥ 3 replicates) and account for off-target effects using kinase profiling panels .
Q. What analytical techniques are critical for characterizing this compound’s structural stability and intermolecular interactions?
- Methodological Answer : Pair distribution function (PDF) analysis via synchrotron X-ray scattering reveals atomic-level interactions, particularly with excipients in drug formulations. Complement with FTIR, DSC for thermal stability, and molecular dynamics simulations to predict aggregation behavior .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across hormone receptor (HR)-positive and HR-negative subtypes be resolved?
- Methodological Answer : Conduct subgroup meta-analyses stratified by HR status, adjusting for covariates like tumor stage and prior therapies. Use hazard ratios (HRs) and 95% confidence intervals to quantify treatment effects. For example, in HR-negative cohorts, validate findings with RNA-seq data to identify compensatory signaling pathways (e.g., PI3K/AKT) that may reduce drug efficacy .
Q. What statistical approaches are optimal for analyzing survival outcomes in preclinical models treated with this compound combinations?
- Methodological Answer : Apply Kaplan-Meier survival curves with log-rank tests for univariate analysis and Cox proportional hazards models for multivariate adjustments. Address censoring and competing risks (e.g., non-cancer mortality) using Fine-Gray regression. Power calculations should ensure adequate sample sizes to detect ≥30% risk reduction (α=0.05, β=0.2) .
Q. How should researchers design trials to compare this compound’s pharmacodynamic profile with its parent compound, Lapatinib?
- Methodological Answer : Use randomized crossover studies in animal models, measuring AUC, Cmax, and tumor penetration via LC-MS/MS. Incorporate PET imaging with HER2-targeted tracers (e.g., <sup>89</sup>Zr-trastuzumab) to assess target engagement. Validate differential toxicity profiles (e.g., cardiac function via echocardiography) .
Q. What strategies mitigate biases in interpreting this compound’s preclinical data when transitioning to clinical trials?
- Methodological Answer : Implement blinded histopathological reviews and independent data monitoring committees. Predefine endpoints (e.g., pathological complete response, pCR) using RECIST 1.1 criteria. Use propensity score matching to balance baseline characteristics in retrospective cohorts .
Data Interpretation & Reporting
Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with tumor growth inhibition. Assess factors like plasma protein binding, metabolic clearance (CYP3A4 assays), and tumor microenvironment (e.g., hypoxia) using 3D spheroid models .
Q. What guidelines ensure rigorous reporting of this compound’s experimental results in compliance with academic journals?
- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s standards: provide raw data in supplementary files, detail synthetic procedures for ≥95% pure compounds, and cite primary literature for known analogs. Avoid duplicating figures/tables in the discussion unless critical for interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
